

An In-Depth Technical Guide to DSPE-PEG-Fluor 647

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DSPE-PEG-Fluor 647, MW 2000

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This guide provides a detailed overview of the structure, properties, and applications of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-Fluor 647 (DSPE-PEG-Fluor 647), a fluorescently labeled phospholipid commonly utilized in biomedical research and drug delivery.

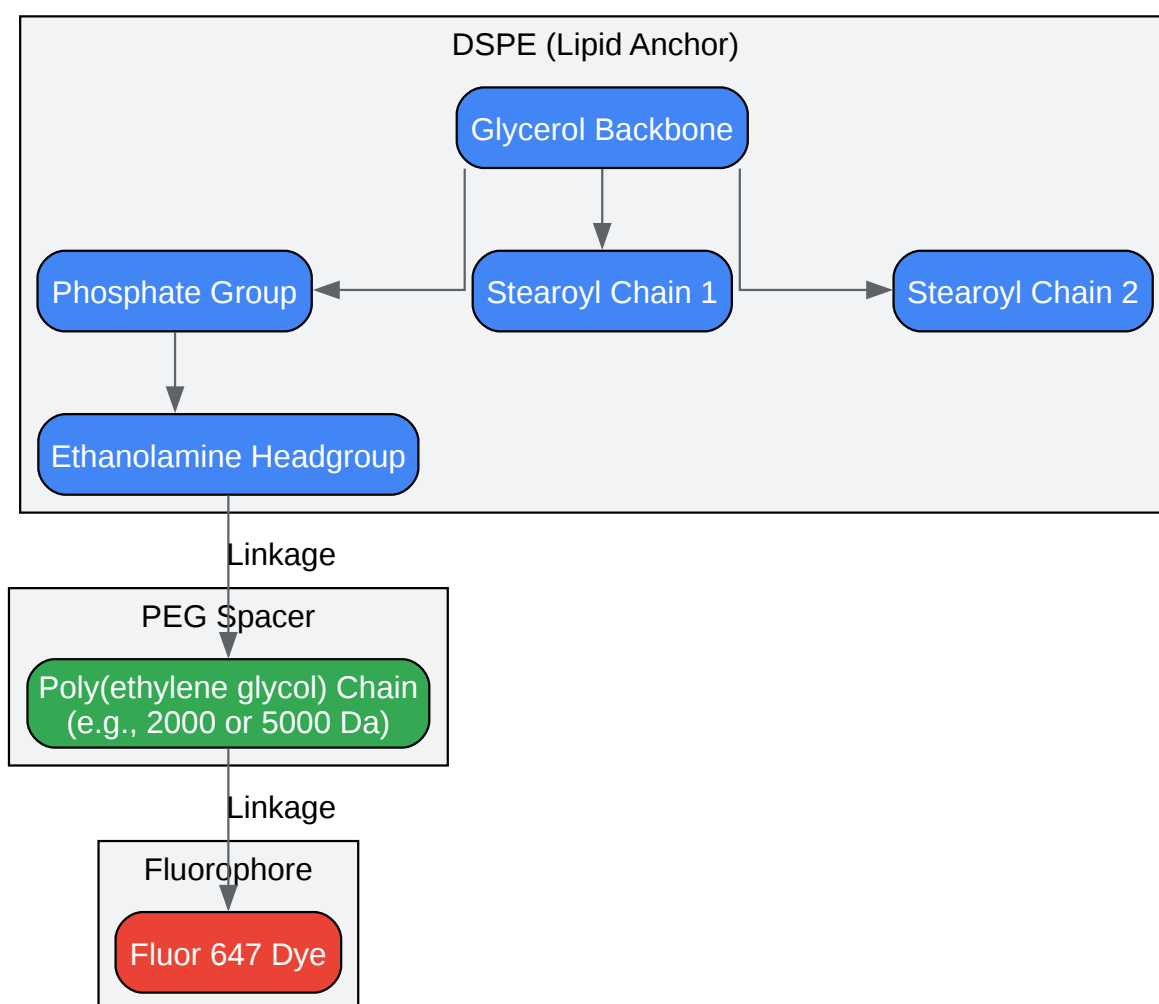
Molecular Structure and Components

DSPE-PEG-Fluor 647 is an amphiphilic molecule composed of three key functional units: a lipid anchor (DSPE), a hydrophilic polymer spacer (PEG), and a fluorescent dye (Fluor 647).^{[1][2][3]} This tripartite structure allows for its seamless integration into lipid-based nanostructures, such as liposomes and micelles, providing a stable fluorescent label for imaging and tracking.

- **DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine):** This is a saturated phospholipid that serves as the hydrophobic anchor.^{[1][2]} The two stearoyl acyl chains embed within the lipid bilayer of a liposome or the hydrophobic core of a nanoparticle, ensuring stable incorporation.
- **PEG (Polyethylene Glycol):** The PEG chain is a flexible, hydrophilic polymer that acts as a spacer.^[4] It extends from the lipid surface into the aqueous environment, creating a hydrated layer. This "stealth" layer reduces recognition by the reticuloendothelial system (RES), thereby prolonging circulation time in vivo.^[4] The molecular weight of the PEG chain can vary, with common variants being 2000 Da and 5000 Da.^{[1][2][3]}

- Fluor 647: This is a bright, far-red fluorescent dye that is covalently linked to the distal end of the PEG chain.[3] Fluor 647 is a cyanine-based dye, analogous to Alexa Fluor 647, and is well-suited for in vivo imaging due to its emission in a spectral region where tissue autofluorescence is minimized.[1][5]

Below is a diagram illustrating the logical relationship between the core components of the DSPE-PEG-Fluor 647 molecule.



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Fig. 1: Logical structure of DSPE-PEG-Fluor 647, showing the DSPE lipid anchor, the PEG spacer, and the terminal Fluor 647 dye.

Physicochemical Properties and Quantitative Data

The combination of its constituent parts gives DSPE-PEG-Fluor 647 unique properties that are advantageous for its applications in drug delivery and bioimaging. The key quantitative parameters are summarized in the table below.

| Property | Value | Source(s) |
|-------------------------|--------------------------------|---|
| Molecular Weight (PEG) | ~2000 Da or ~5000 Da (Average) | [1] [2] [5] [6] |
| Excitation Maximum (Ex) | ~648 nm | [1] [5] |
| Emission Maximum (Em) | ~671 nm | [1] [5] |
| Purity | Typically ≥95% | [7] |
| Physical Form | Powder | [5] [6] |
| Storage Conditions | -20°C, protected from light | [5] [6] [7] |

Experimental Protocols

DSPE-PEG-Fluor 647 is most commonly used as a component in the formulation of fluorescently labeled liposomes. The following section details a standard protocol for the preparation and characterization of these liposomes.

Preparation of Fluor 647-Labeled Liposomes via Film Hydration

The lipid film hydration technique is a robust and widely used method for preparing liposomes. [\[8\]](#)[\[9\]](#)

Materials:

- Primary structural lipid (e.g., DSPC or Egg PC)

- Cholesterol
- DSPE-PEG(2000)
- DSPE-PEG(2000)-Fluor 647
- Chloroform or a chloroform/methanol mixture
- Hydration buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

Procedure:

- Lipid Film Formation:
 - Dissolve the lipids (e.g., DSPC, Cholesterol, DSPE-PEG, and DSPE-PEG-Fluor 647) in chloroform in a round-bottom flask. A typical molar ratio might be 55:40:4.5:0.5.
 - Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.[\[9\]](#)
 - Further dry the film under high vacuum for at least 2-4 hours to remove any residual solvent.[\[8\]](#)
- Hydration:
 - Hydrate the dry lipid film with the desired aqueous buffer (e.g., PBS) by vortexing or gentle agitation at a temperature above the phase transition temperature (T_c) of the primary lipid (e.g., $>55^{\circ}\text{C}$ for DSPC).[\[9\]](#) This results in the formation of multilamellar vesicles (MLVs).
- Size Extrusion:
 - To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
 - Pass the suspension 10-20 times through polycarbonate membranes with a defined pore size (e.g., 100 nm or 200 nm) using a lipid extruder.[\[10\]](#) This process should also be performed above the T_c of the lipid.

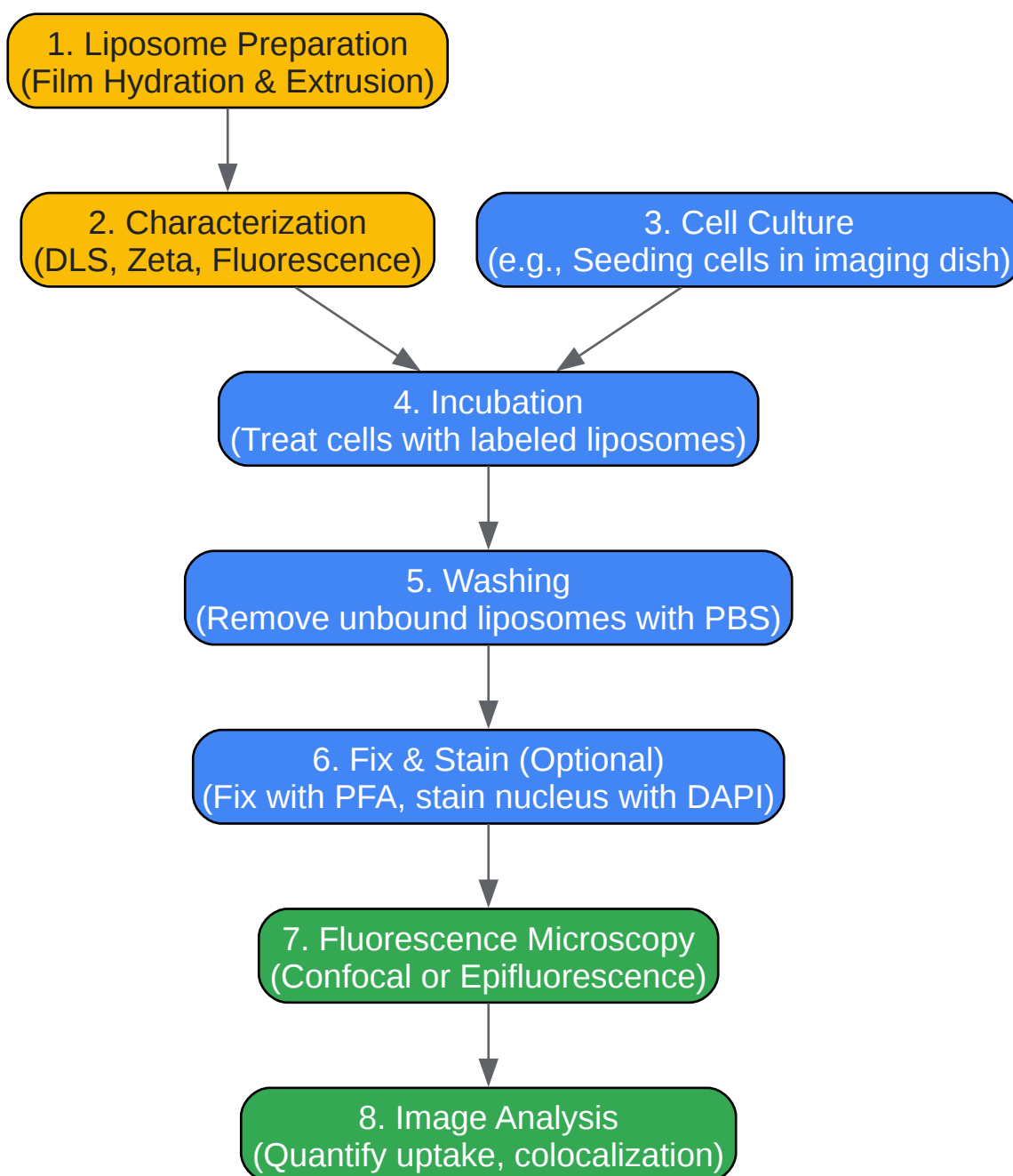
- Purification:
 - Remove any unencapsulated material or free dye by size exclusion chromatography or dialysis.

Characterization of Liposomes

- Size and Polydispersity: Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
- Zeta Potential: Determine the surface charge of the liposomes, which can influence stability and interaction with cells.[\[11\]](#)
- Fluorescence: Confirm the incorporation of the dye and quantify the labeling efficiency using fluorescence spectroscopy.

Experimental Workflow and Visualization

The following diagram illustrates a typical workflow for using DSPE-PEG-Fluor 647-labeled liposomes in a cellular uptake and imaging experiment.



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Fig. 2: Workflow for a typical cell imaging experiment using fluorescently labeled liposomes.

This workflow demonstrates the practical application of DSPE-PEG-Fluor 647, from the synthesis of the imaging agent to the final data analysis, highlighting its role in tracking the cellular fate of nanocarriers.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to DSPE-PEG-Fluor 647]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12384108#what-is-the-structure-of-ds-pe-peg-fluor-647]

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